molecular formula C5H5F3O2 B3117681 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 22581-33-5

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B3117681
CAS No.: 22581-33-5
M. Wt: 154.09 g/mol
InChI Key: GSNLYQDUCHEFFQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which in turn is bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkali hydrolysis of the corresponding nitrile . Another method includes the cyclopropanation of trifluoromethyl-substituted alkenes using a combination of a bifunctional reagent and an organic photocatalyst under visible light .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions that are optimized for yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group and the cyclopropane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in various research and industrial applications.

Properties

IUPAC Name

2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNLYQDUCHEFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-18-4
Record name rac-(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Trifluoromethyl)cyclopropane-1-carboxylic acid
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2-(Trifluoromethyl)cyclopropane-1-carboxylic acid
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2-(Trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid

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